2-Fluorophenyl methanesulfonate
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Description
Scientific Research Applications
Antineoplastic Activity
2-Fluorophenyl methanesulfonate derivatives have demonstrated significant potential in cancer therapy. Notably, 2-Chloroethyl (methylsulfonyl)methanesulfonate and its related compounds, including 2-fluoroethyl variants, have shown high activity against P388 leukemia in vivo, highlighting their therapeutic promise in oncology (Shealy, Krauth, & Laster, 1984).
Enzymatic Reactions
Research on methanesulfonyl fluoride, closely related to 2-fluorophenyl methanesulfonate, has provided insights into its interaction with acetylcholinesterase. This enzyme plays a crucial role in neurotransmission, and understanding these interactions is vital for developing treatments for conditions like Alzheimer's (Kitz & Wilson, 1963).
Chemical Synthesis and Crystal Structures
The synthesis and crystal structure of compounds related to 2-fluorophenyl methanesulfonate, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been studied. These studies contribute to the development of fluoro-containing materials and organic fluoro-containing polymers, expanding the range of applications in materials science (Li, Shen, & Zhang, 2015).
Protonation Studies
Investigations into the protonation of phenols and related compounds in concentrated sulfuric acid have been conducted. These studies, including those on phenyl methanesulfonates, provide valuable information for understanding chemical reactions in highly acidic environments, which is essential for industrial chemical processes (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Fluorination Techniques
The development of new methods for introducing fluorine atoms into organic compounds, utilizing reagents like diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, has been explored. These fluorination techniques are crucial in pharmaceuticals and agrochemicals, where fluorine often plays a key role in biological activity (Mccarthy, Matthews, Edwards, Stemerick, & Jarvi, 1990).
properties
IUPAC Name |
(2-fluorophenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLAMBUWMTXDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl methanesulfonate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.